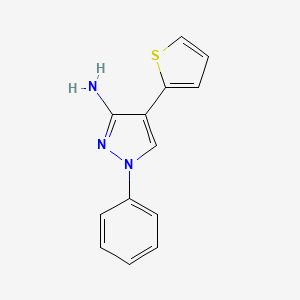
1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and thienyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both phenyl and thienyl groups imparts unique chemical properties, making it a versatile molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, thienyl derivatives, and various amine compounds .
Aplicaciones Científicas De Investigación
1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
- 1-Phenyl-3-(2-thienyl)-1H-pyrazol-5-amine
- 1-Phenyl-4-(3-thienyl)-1H-pyrazol-3-ylamine
- 1-Phenyl-4-(2-thienyl)-1H-pyrazol-5-amine
Uniqueness: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications .
Propiedades
IUPAC Name |
1-phenyl-4-thiophen-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFYRKSZUQZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2582216.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)
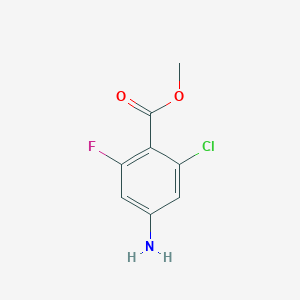
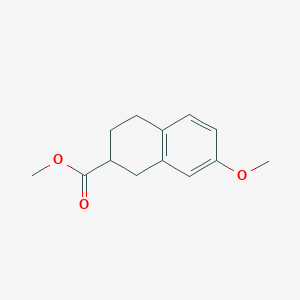
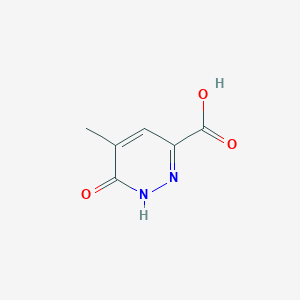
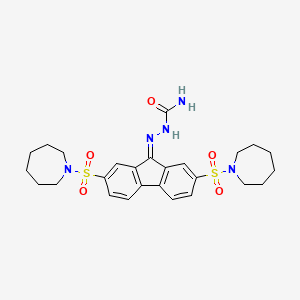
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-methyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2582232.png)
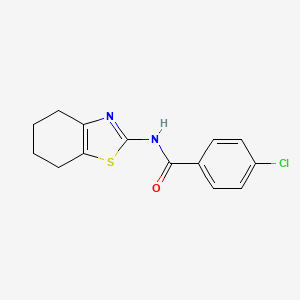
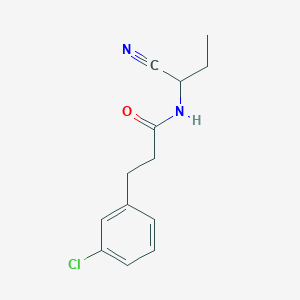
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2582236.png)
![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)
